Cas no 1270413-41-6 (1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE)
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE
- Benzenemethanamine, α-ethenyl-2,6-difluoro-
- N15357
- 1270413-41-6
- AKOS006344861
-
- Inchi: 1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2
- InChI Key: KRGVACRCQNUNMB-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(C=C)N)F
Computed Properties
- Exact Mass: 169.07030562g/mol
- Monoisotopic Mass: 169.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.153±0.06 g/cm3(Predicted)
- Boiling Point: 207.4±35.0 °C(Predicted)
- pka: 7.70±0.10(Predicted)
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847056-1g |
1-(2,6-Difluorophenyl)prop-2-en-1-amine |
1270413-41-6 | 98% | 1g |
¥4645.00 | 2024-08-09 |
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE
Comprehensive Overview of 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE (CAS No. 1270413-41-6): Properties, Applications, and Industry Insights
1-(2,6-Difluorophenyl)prop-2-en-1-amine (CAS 1270413-41-6) is a fluorinated organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The presence of difluorophenyl and prop-2-en-1-amine moieties makes it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1270413-41-6 is frequently searched in chemical databases, reflecting growing interest in its applications.
Recent studies highlight the compound’s role in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in covalent drug design, where the allylamine group enables selective target binding. The 2,6-difluorophenyl moiety enhances metabolic stability, a key consideration in modern pharmaceutical development. These attributes align with industry demands for compounds with improved bioavailability and target specificity.
From an SEO perspective, queries like "1270413-41-6 supplier" or "1-(2,6-difluorophenyl)prop-2-en-1-amine synthesis" indicate commercial and academic interest. The compound’s relevance to green chemistry is another trending topic, as manufacturers seek eco-friendly routes for fluorinated intermediates. Analytical techniques such as HPLC and NMR are critical for quality control, with purity thresholds (>98%) often cited in procurement requests.
In material science, the electrophilic properties of this amine derivative facilitate polymer modifications. Patent literature suggests applications in photoactive resins and adhesive formulations, where the fluorine atoms contribute to thermal resistance. Such multidisciplinary utility underscores why CAS 1270413-41-6 appears in cross-domain research queries.
Regulatory compliance remains a focal point for users. While not classified as hazardous under major frameworks, proper handling protocols for fluorinated compounds are emphasized in safety data sheets. Storage recommendations typically specify inert atmospheres and protection from UV degradation, addressing stability concerns raised in peer-reviewed stability studies.
The compound’s structure-activity relationship (SAR) is a hot research area, with computational chemists using molecular docking to predict its interactions. This aligns with the broader AI-driven drug discovery trend, where such scaffolds are virtually screened against novel targets. These aspects make 1-(2,6-difluorophenyl)prop-2-en-1-amine a recurring subject in cheminformatics discussions.
Supply chain analytics reveal increasing global demand for this intermediate, particularly from contract research organizations (CROs). Pricing trends correlate with fluorine feedstock availability, a detail often queried alongside bulk purchase options. Manufacturers are responding with scalable synthesis protocols, including continuous flow chemistry methods that reduce production costs.
In summary, 1270413-41-6 exemplifies how fluorinated building blocks address contemporary challenges in life sciences and advanced materials. Its dual utility in small-molecule therapeutics and functional materials ensures sustained relevance, mirrored by the compound’s prominence in scientific literature and commercial inquiries.
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